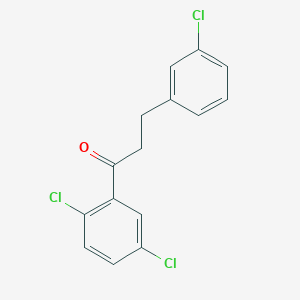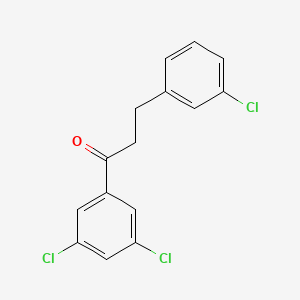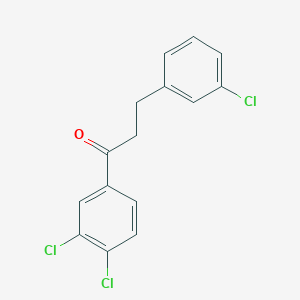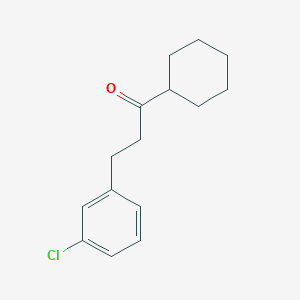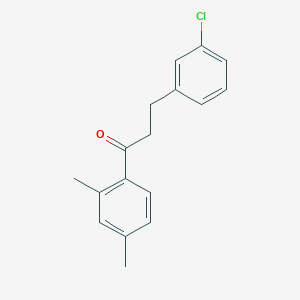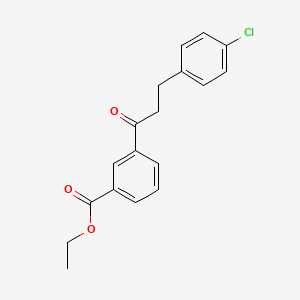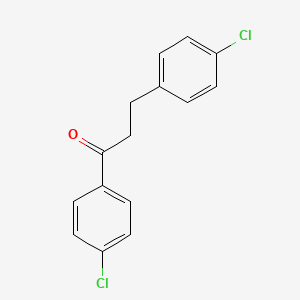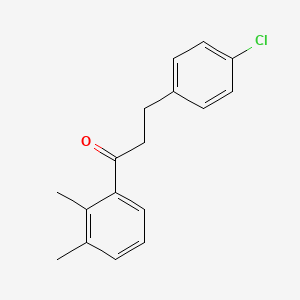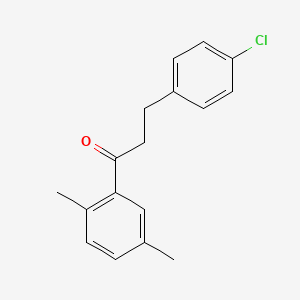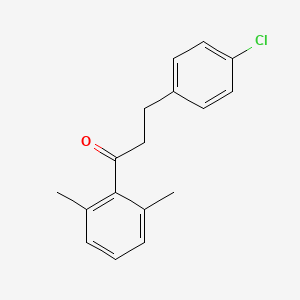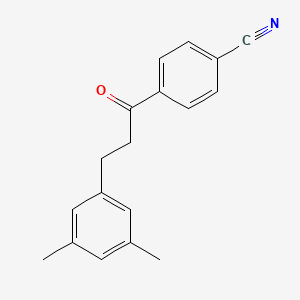
4'-Cyano-3-(3,5-dimethylphenyl)propiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyanobiphenyl compounds typically involves the condensation of a halogenated benzonitrile with a Grignard reagent derived from a chlorinated toluene, as seen in the synthesis of 2-cyano-4′-methylbiphenyl . This process may be catalyzed by anhydrous manganous chloride. Although the exact synthesis of 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone is not described, it is likely that a similar approach could be used, with appropriate modifications to the starting materials to introduce the 3,5-dimethylphenyl group and the propiophenone moiety.
Molecular Structure Analysis
The molecular structure of cyanobiphenyl compounds can be elucidated using techniques such as 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy . These methods provide detailed information about the electronic environment of the atoms within the molecule, which is crucial for confirming the structure of the synthesized compound. For 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone, similar analytical techniques would be employed to determine its precise molecular structure.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanobiphenyl compounds can be characterized by various analytical techniques. For instance, ultraviolet-visible absorption spectroscopy can be used to analyze the electronic properties of the molecules, and cyclic voltammetry can provide insights into their electrochemical behavior . Thermal stability can be assessed using thermogravimetric analysis (TG-DTA). These methods would be applicable to 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone to determine its optical, electrochemical, and thermal properties.
Wissenschaftliche Forschungsanwendungen
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
Research by Yokoyama (2015) investigated the acidolysis mechanism of lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the cleavage of β-O-4 bonds. This study could provide insights into the reactivity of similar cyano compounds in lignin breakdown and valorization processes, potentially relevant for 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone if applied in lignin-derived materials or as a model for studying lignin breakdown mechanisms (Yokoyama, 2015).
Pharmacological Effects of Chlorogenic Acid
Naveed et al. (2018) conducted a pharmacological review of chlorogenic acid, a compound structurally distinct but relevant for comparison due to its extensive biological and pharmacological effects. While the direct relevance to 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone might be limited, understanding the bioactivities of structurally diverse compounds enriches the context for exploring novel applications in drug development and pharmacology (Naveed et al., 2018).
Environmental Persistence and Toxicity of Alkylphenols
Ying, Williams, and Kookana (2002) reviewed the environmental fate of alkylphenols, substances with structural elements that might share properties with cyano compounds like 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone. The persistence and potential ecotoxicity of these compounds underscore the importance of evaluating environmental impacts in the research and application of similar chemicals (Ying et al., 2002).
Potential Applications in Liquid Crystal Technologies
Henderson and Imrie (2011) explored the transitional properties of methylene-linked liquid crystal dimers, indicating potential applications for cyano compounds in advanced materials science. Though not directly linked, the study suggests avenues for employing 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone in the development of liquid crystal technologies, given its structural characteristics that may influence liquid crystalline behavior (Henderson & Imrie, 2011).
Eigenschaften
IUPAC Name |
4-[3-(3,5-dimethylphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-9-14(2)11-16(10-13)5-8-18(20)17-6-3-15(12-19)4-7-17/h3-4,6-7,9-11H,5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAONDAMFZTWAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644884 | |
| Record name | 4-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-3-(3,5-dimethylphenyl)propiophenone | |
CAS RN |
898780-29-5 | |
| Record name | 4-[3-(3,5-Dimethylphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3,5-Dimethylphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



